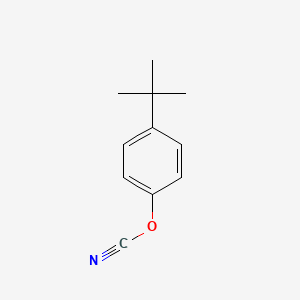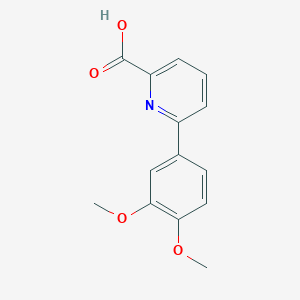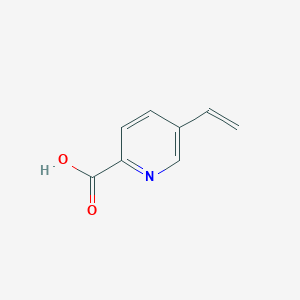
Isoquinoline-1-carbothioamide
Übersicht
Beschreibung
Isoquinoline-1-carbothioamide, also known as IQCT, is a thioamide derivative of isoquinoline. It is a heterocyclic organic compound that contains sulfur, nitrogen, and carbon atoms in its structure. It has shown potent suppression of lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .
Synthesis Analysis
Isoquinoline-1-carbothioamide can be synthesized through several methods. The most common method involves the condensation of aryl ketones and hydroxylamine . Other methods include the use of microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
Isoquinoline-1-carbothioamide belongs to the class of organic compounds known as isoquinolines and derivatives. These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring and forming benzo [c]pyridine .Chemical Reactions Analysis
Isoquinoline-1-carbothioamide can undergo various chemical reactions. An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by a three-component reaction involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .Physical And Chemical Properties Analysis
Isoquinoline, a similar compound to Isoquinoline-1-carbothioamide, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .Wissenschaftliche Forschungsanwendungen
Urease Inhibition : N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and found to exhibit significant urease inhibitory potential. Some analogues demonstrated potency greater than the standard thiourea (Ali et al., 2021).
Antiparasitic Activity : Isoquinoline-1-carbothioamide derivatives have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives displayed higher activity than Nifurtimox, a standard treatment (Bollini et al., 2009).
Corrosion Inhibition : Certain isoquinoline analogs, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments (About et al., 2020).
Binding to Nucleic Acids : Isoquinoline alkaloids, including derivatives of isoquinoline-1-carbothioamide, have been studied for their potential anticancer properties and interactions with nucleic acids. These interactions are critical for understanding their mechanism of action in drug design (Bhadra & Kumar, 2011).
Carcinostatic Activity : Isoquinoline-1-carboxaldehyde thiosemicarbazone, a related compound, has demonstrated carcinostatic activity against various cancer cell lines, indicating its potential use in cancer treatment (French & Blanz, 1965).
Mass Spectrometric Studies : Isoquinoline derivatives have been investigated for their behavior in mass spectrometry, important for understanding their properties as drug candidates (Thevis et al., 2008).
Antimicrobial Activities : Natural isoquinoline N-oxide alkaloids have exhibited a wide range of biological activities, including antimicrobial and antitumor effects (Dembitsky et al., 2015).
Rhodium-Catalyzed Synthesis : Novel synthetic pathways involving isoquinolines, like the Rhodium-catalyzed carbothiolation route to substituted isoquinolines, have been developed, highlighting the compound's significance in organic synthesis (Arambašić et al., 2013).
Anticonvulsant Evaluation : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for anticonvulsant effects, indicating the therapeutic potential of isoquinoline derivatives in epilepsy treatment (Malik et al., 2013).
Eigenschaften
IUPAC Name |
isoquinoline-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWSLJSWUSSKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622015 | |
| Record name | Isoquinoline-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carbothioamide | |
CAS RN |
435273-39-5 | |
| Record name | 1-Isoquinolinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435273-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B1629908.png)


